3-(Bromomethyl)-2-quinoxalinol
Description
Contextualization of Quinoxaline (B1680401) Scaffolds in Chemical and Medicinal Research
Quinoxaline, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, represents a privileged scaffold in the realm of medicinal and chemical research. researchgate.netmdpi.comsphinxsai.com This structural motif is a key component in a multitude of compounds exhibiting a broad spectrum of biological activities. mdpi.comsphinxsai.com The inherent aromaticity and the presence of nitrogen atoms within the quinoxaline core allow for a variety of intermolecular interactions, making it a favorable framework for the design of therapeutic agents. researchgate.net Quinoxaline derivatives have been extensively investigated for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial agents. mdpi.comsphinxsai.comontosight.ai The versatility of the quinoxaline ring system also extends to materials science, where its derivatives find applications as dyes, organic semiconductors, and electroluminescent materials. sphinxsai.comresearchgate.net
Historical Trajectories and Milestones in Quinoxaline Derivatives Research
The study of quinoxaline chemistry dates back over a century, with early investigations focusing on fundamental synthesis and reactivity. researchgate.net A pivotal and widely utilized method for the synthesis of the quinoxaline core is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. researchgate.netsapub.org Over the decades, research has evolved from these foundational studies to the exploration of more complex derivatives and their applications. A significant area of development has been the synthesis and investigation of quinoxaline-N-oxides, which have shown remarkable biological properties. mdpi.comresearchgate.net The discovery that certain naturally occurring antibiotics, such as echinomycin (B1671085) and levomycin, contain a quinoxaline moiety spurred further interest in this heterocyclic system, driving research towards the development of new therapeutic agents. sphinxsai.comipp.pt
Contemporary Research Significance and Future Trajectories of Halogenated Quinoxalinols
In recent years, the focus of quinoxaline research has increasingly turned towards the synthesis and application of halogenated derivatives. The introduction of halogen atoms into the quinoxaline scaffold can significantly modulate the electronic properties and biological activity of the resulting compounds. nih.gov Halogenation can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding affinity to biological targets.
Within this context, halogenated quinoxalinols, which possess both a halogen substituent and a hydroxyl group, are of particular interest. The hydroxyl group can act as a hydrogen bond donor and acceptor, further contributing to interactions with biological macromolecules. The compound 3-(bromomethyl)-2-quinoxalinol is a prime example of this class of molecules. The presence of the highly reactive bromomethyl group provides a convenient handle for further chemical modification, allowing for the synthesis of a wide range of derivatives. Future research is likely to continue exploring the synthesis of novel halogenated quinoxalinols and their derivatives, with a focus on elucidating their structure-activity relationships and exploring their potential in drug discovery and materials science. The development of more efficient and selective halogenation and derivatization methods will be crucial in advancing this field.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTAKCFOTFCVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211287 | |
| Record name | 3-(Bromomethyl)-2-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211287 | |
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Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62235-61-4 | |
| Record name | 3-(Bromomethyl)-2-quinoxalinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062235614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62235-61-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Bromomethyl)-2-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-1,2-dihydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 3 Bromomethyl 2 Quinoxalinol and Congeners
Established Synthetic Pathways to 3-(Bromomethyl)-2-quinoxalinol
Traditional methods for the synthesis of this compound rely on a two-step process: the initial formation of a quinoxaline-2-one core followed by a targeted bromination reaction.
The direct precursor to this compound is typically 3-methyl-2(1H)-quinoxalinone. The synthesis involves the selective bromination of the methyl group at the C-3 position. This reaction is a side-chain halogenation, which proceeds via a free-radical mechanism.
Commonly, a brominating agent such as N-Bromosuccinimide (NBS) is employed in the presence of a radical initiator, for instance, azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable organic solvent. The reaction mixture is typically heated to initiate the radical chain reaction, leading to the substitution of a hydrogen atom on the methyl group with a bromine atom. oup.com Another approach involves the use of bromine in a solvent like acetic acid. oup.com This targeted bromination yields 3-(bromomethyl)-2(1H)-quinoxalinone, a reactive intermediate valuable for further synthetic modifications. oup.comresearchgate.net
Table 1: Reagents for Bromination of 3-Methyl-2(1H)-quinoxalinone
| Brominating Agent | Initiator/Solvent | Reference |
|---|---|---|
| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | oup.com |
| Bromine (Br₂) | Acetic Acid | oup.com |
The foundational step in synthesizing the precursor, 3-methyl-2(1H)-quinoxalinone, is the condensation reaction between an o-phenylenediamine (B120857) and an α-keto acid or its ester. This is a variation of the classical Hinsberg quinoxaline (B1680401) synthesis. sapub.org The reaction involves the cyclocondensation of a 1,2-diamine with a 1,2-dicarbonyl compound. sphinxsai.comnih.govbioinfopublication.org
To obtain the 3-methyl-2-oxo structure, o-phenylenediamine is reacted with pyruvic acid or an ester derivative like ethyl pyruvate. researchgate.netsapub.org The reaction is typically carried out in a solvent such as ethanol (B145695) or dimethylformamide (DMF). sapub.orgbioinfopublication.org The process involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to form the stable quinoxalinone ring system. The choice of reactants allows for the introduction of various substituents onto the benzene (B151609) ring of the quinoxaline core. sapub.org
Table 2: Precursors for the Synthesis of 3-Methyl-2(1H)-quinoxalinone via Condensation
| Diamine Component | Dicarbonyl Component | Resulting Product | Reference |
|---|---|---|---|
| o-Phenylenediamine | Pyruvic Acid | 3-Methyl-2(1H)-quinoxalinone | sapub.org |
| o-Phenylenediamine | Ethyl Pyruvate | 3-Methyl-2(1H)-quinoxalinone | researchgate.net |
Bromination of Quinoxaline-2-one Derivatives
Green Chemistry Approaches and Sustainable Synthesis Protocols
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to minimize environmental impact, reduce waste, and improve efficiency. ijirt.org These approaches focus on the use of environmentally benign catalysts, one-pot procedures, and greener reaction media.
A plethora of catalysts have been developed to promote quinoxaline synthesis under milder and more sustainable conditions, often replacing harsh acid or base catalysts used in traditional methods. tandfonline.comrsc.org These catalysts enhance reaction rates, improve yields, and can often be recycled and reused.
Examples of green catalysts include:
Brønsted acids: Phthalic acid and p-dodecylbenzenesulfonic acid (DBSA) have been used as efficient catalysts for condensation reactions at room temperature, with DBSA also acting as a surfactant in aqueous media. sphinxsai.comtandfonline.com
Heterogeneous catalysts: Solid acid catalysts like alumina-supported heteropolyoxometalates, Al2O3–ZrO2 binary oxides, and phosphate-based mineral fertilizers (MAP, DAP, TSP) offer advantages such as easy separation from the reaction mixture and reusability. nih.govtandfonline.comdergipark.org.tr
Nanocatalysts: Superparamagnetic nanoparticles, such as those based on Fe3O4, allow for simple magnetic separation and have been shown to be highly efficient catalysts, even in aqueous media. rsc.orgrsc.org
Biocatalysts and Supramolecules: β-Cyclodextrin has been utilized as a supramolecular catalyst for quinoxaline synthesis in water, mimicking enzymatic processes. mdpi.com
Metal complexes: Modern research has identified efficient cobalt and iron complexes that catalyze the synthesis through atom-economical pathways like dehydrogenative coupling. nih.govrsc.org
Metal-free catalysts: Iodine and tetraethylammonium (B1195904) bromate (B103136) have been reported as effective metal-free options for promoting quinoxaline formation. bioinfopublication.orgrsc.orgresearchgate.net
Table 3: Examples of Green Catalysts for Quinoxaline Synthesis
| Catalyst Type | Specific Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Brønsted Acid | Phthalic Acid | Mild conditions, good yields | sphinxsai.com |
| Supramolecular | β-Cyclodextrin | Aqueous medium, reusable | mdpi.com |
| Heterogeneous | Al₂O₃–ZrO₂ | Renewable, high yield, simple work-up | tandfonline.com |
| Nanocatalyst | Magnetic Fe₃O₄ NPs | Easy recovery, reusable, aqueous media | rsc.orgresearchgate.net |
| Metal Complex | Iron-based catalyst | One-pot, high atom economy, no external base | nih.gov |
Several innovative one-pot strategies for quinoxaline synthesis have been developed:
Tandem Oxidation-Condensation: α-Haloketones or α-hydroxy ketones can be reacted directly with 1,2-diamines in a one-pot process. researchgate.netnih.gov The reaction involves an initial in-situ oxidation of the ketone to a 1,2-dicarbonyl intermediate, which is immediately trapped by the diamine to form the quinoxaline. researchgate.net
Transfer Hydrogenation: Iron complexes can catalyze a one-pot synthesis from 2-nitroanilines and vicinal diols. nih.gov This process involves an internal hydrogen transfer where the alcohol is oxidized and the nitro group is reduced simultaneously, generating the two precursors for condensation in situ. nih.gov This method is highly atom-economical as water is the only byproduct. nih.gov
Catalyst-Free Protocols: Remarkably, a high-yielding synthesis of quinoxalines has been reported by simply mixing 1,2-diamines and 1,2-dicarbonyl compounds in methanol (B129727) at room temperature for just one minute, demonstrating exceptional efficiency and atom economy without the need for any catalyst. thieme-connect.com
Dehydrogenative Coupling: Cobalt complexes have been shown to catalyze the atom-economical dehydrogenative coupling of vicinal diols with o-phenylenediamines, forming quinoxalines and hydrogen gas as the byproduct. rsc.org
Replacing volatile and hazardous organic solvents with greener alternatives like water, or eliminating the solvent entirely, is a cornerstone of sustainable chemistry. ijirt.org
Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several catalytic systems have been designed to be effective in aqueous media. For instance, the use of surfactant-type catalysts like DBSA or supramolecular hosts like β-cyclodextrin facilitates the reaction between organic substrates in water. tandfonline.commdpi.com Catalysts such as ceric ammonium (B1175870) nitrate (B79036) and magnetic Fe3O4 nanoparticles also show excellent activity in water, allowing for simple product isolation by filtration. rsc.orgresearchgate.netnih.gov
Solvent-Free Synthesis: Solid-state reactions, often performed by grinding the reactants together with a pestle and mortar, represent a highly efficient and environmentally friendly approach. ias.ac.in The synthesis of 1,4-dihydro-quinoxaline-2,3-diones from o-phenylenediamine and oxalic acid has been achieved using this simple grinding method at room temperature, offering unsurpassed atom economy and eliminating the need for any solvent. ias.ac.in
Alternative Energy Sources: Techniques like microwave irradiation and ultrasound have been employed to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating, thereby contributing to more energy-efficient processes. ijirt.orgthieme-connect.com
One-Pot Reaction Sequences and Atom Economy Considerations
Synthesis of Analogues and Precursors Bearing the Bromomethyl Moiety
The synthesis of this compound and its analogues is a significant area of research, driven by their potential as versatile intermediates in the development of complex heterocyclic systems. The methodologies employed often focus on the strategic introduction of the bromomethyl group and various substituents onto the quinoxaline core.
Strategies for Variously Substituted Bromomethyl Quinoxaline-2-ones
The preparation of this compound and its substituted congeners typically begins with the synthesis of a quinoxalin-2-one precursor, which is subsequently brominated. A common route involves the condensation of an appropriately substituted o-phenylenediamine with an α-keto ester, such as ethyl pyruvate, to form a 3-methylquinoxalin-2-one. researchgate.net This intermediate then undergoes bromination to yield the target bromomethyl derivative.
A primary method for introducing the bromomethyl group is the radical bromination of the corresponding 3-methyl-2-quinoxalinone. researchgate.net This reaction is often carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
The synthesis of analogues with substituents on the benzene ring of the quinoxaline scaffold is achieved by starting with a substituted o-phenylenediamine. For instance, the synthesis of 6- and/or 7-substituted 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives proceeds from the corresponding substituted o-phenylenediamines, which are condensed with 1,4-dibromo-2,3-butanedione. nih.govsapub.org While this yields a bis(bromomethyl) derivative, the underlying principle of using substituted diamines is directly applicable to the synthesis of singly brominated analogues.
Alternative strategies involve the reaction of o-phenylenediamines with aryl bromomethyl ketones. ekb.egrsc.org This method typically leads to the formation of 2-substituted quinoxalines, and subsequent modifications can be performed to achieve the desired quinoxalin-2-one structure. For example, cyclocondensation of phenacyl bromide derivatives with 1,2-phenylene diamine can yield 2-substituted quinoxalines. ekb.eg
The table below summarizes various synthetic strategies for obtaining bromomethyl-substituted quinoxaline-2-ones and related structures.
| Precursor(s) | Reagents & Conditions | Product | Key Findings |
| o-phenylenediamine, ethyl pyruvate | 1. Condensation; 2. Bromination with NBS | 3-bromomethyl quinoxaline-2-one | A straightforward two-step synthesis for the core compound. researchgate.net |
| Substituted o-phenylenediamine, 1,4-dibromo-2,3-butanedione | Condensation reaction | Substituted 2,3-bis(bromomethyl)quinoxaline | Allows for the introduction of various substituents (e.g., -CF₃, -F) on the benzene ring. nih.gov |
| 5-bromo-2-hydroxy-acetophenone, o-phenylene diamine | 1. Bromination (Br₂, glacial AcOH); 2. Condensation (sodium acetate (B1210297), EtOH) | 2-(5-bromo-2-hydroxyphenyl)-3,4-dihydroquinoxaline | An approach starting with a brominated ketone to build the quinoxaline system. rsc.org |
| 2-methylthiophene, N-bromosuccinamide (NBS) | Reflux in CCl₄ | 2-bromo-5-(bromomethyl)thiophene | Demonstrates a method for bromomethylation of a related heterocyclic system. d-nb.info |
Stereoselective and Regioselective Synthetic Challenges
The synthesis of substituted quinoxalinols presents notable challenges in controlling stereoselectivity and regioselectivity, particularly when creating asymmetric molecules.
Regioselectivity: The position of substitution on the quinoxaline ring is a critical factor. In the synthesis of asymmetrically substituted quinoxalinols, achieving regioselectivity is paramount. For instance, when using substituted o-phenylenediamines, the cyclization reaction can potentially lead to a mixture of regioisomers. Research on the synthesis of asymmetrically substituted 2-quinoxalinol salen ligands has shown that the reaction of diamino-2-quinoxalinols with salicylaldehyde (B1680747) derivatives can proceed regioselectively to yield a single isomer. nih.gov The control of regioselectivity in these cases is often influenced by the electronic and steric properties of the substituents on the starting materials. Similarly, the synthesis of pyrazoles from N-arylhydrazones and nitroolefins highlights how the choice of reaction conditions (e.g., thermal vs. acid-catalyzed) can dictate the regiochemical outcome. organic-chemistry.org This principle can be applied to the synthesis of quinoxalinols to control the placement of substituents.
Stereoselectivity: When chiral centers are present or introduced during the synthesis, controlling the stereochemistry becomes a significant challenge. While the core structure of this compound itself is achiral, the synthesis of derivatives with stereocenters, for example, through reactions at the bromomethyl group with chiral nucleophiles, requires stereoselective methods. The development of stereoselective syntheses for related heterocyclic systems provides insight into potential strategies. For example, highly stereoselective syntheses have been developed for chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligands and 2,3-disubstituted 3H-quinazoline-4-one derivatives. rsc.orgnih.gov These methods often employ chiral auxiliaries or catalysts to induce high enantiomeric or diastereomeric excess. The synthesis of 3-oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans from chiral diols derived from microbial oxidation demonstrates how a chiral starting material can be used to control the stereochemistry of subsequent cyclization reactions. nih.gov Such strategies could be adapted for the synthesis of chiral quinoxalinol derivatives.
Purification and Isolation Techniques in Synthetic Procedures
The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to obtain the compounds in high purity. The choice of method is dictated by the physical and chemical properties of the target compound and the impurities present.
Recrystallization: This is a commonly employed technique for purifying solid products. The crude product is dissolved in a suitable hot solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. For example, after synthesis, the precipitate of Schiff bases derived from 3-methylquinoxalin-2(1H)-one can be filtered and recrystallized from absolute ethyl alcohol. researchgate.net
Column Chromatography: Silica (B1680970) gel column chromatography is a versatile and widely used method for separating compounds based on their differential adsorption to the stationary phase (silica gel). A solvent system (eluent) is chosen to move the components of the mixture down the column at different rates. This technique is particularly useful for separating complex mixtures or removing impurities with similar solubility to the product. In the synthesis of complex organic molecules, such as those in the total synthesis of certain natural products, purification by flash column chromatography on silica gel is a standard and crucial step. rsc.orgbaranlab.org
Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from unreacted starting materials, catalysts, and inorganic salts. The reaction mixture is partitioned between two immiscible solvents (typically an organic solvent and an aqueous solution). For instance, after a reaction is complete, it can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution to remove acidic impurities. baranlab.org This method can also be used to recover catalysts, such as zinc chloride, via aqueous extraction, which can be important for cost-effective and sustainable synthesis on a larger scale.
The table below outlines common purification techniques used in the synthesis of quinoxalinol derivatives.
| Purification Technique | Description | Typical Application |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Final purification of solid products like quinoxalinone derivatives. researchgate.net |
| Column Chromatography | Separation of a mixture's components based on their differential adsorption on a stationary phase (e.g., silica gel). | Isolation of the target compound from reaction byproducts and unreacted starting materials. rsc.orgbaranlab.org |
| Extraction | Separation of substances based on their relative solubilities in two different immiscible liquids. | Work-up procedure to remove inorganic salts, acidic or basic impurities, and some catalysts. baranlab.org |
Mechanistic Investigations and Reaction Pathways of 3 Bromomethyl 2 Quinoxalinol
Elucidation of Reaction Mechanisms in Bromination Processes
The synthesis of 3-(bromomethyl)-2-quinoxalinol is typically achieved through the bromination of 3-methylquinoxalin-2(1H)-one. researchgate.net This reaction is an electrophilic substitution where the alkyl group at the 3-position is reactive towards electrophiles like bromine. researchgate.net The process readily proceeds to yield 3-(bromomethyl)quinoxalin-2(1H)-one. researchgate.net
Another common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and carried out under reflux conditions. The underlying mechanism is believed to be a free radical pathway, which allows for the selective bromination of the methyl group at the 3-position of the quinoxalin-2-ol ring system.
Nucleophilic Reactivity of the Bromomethyl Group in Quinoxaline-2-ol Systems
The bromomethyl group at the 3-position of the quinoxalinol ring is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the adjacent quinoxaline (B1680401) core.
Substitution Reactions with Heteroatom Nucleophiles
The bromine atom in this compound can be readily displaced by various heteroatom nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. These nucleophilic substitution reactions are fundamental to the role of this compound as a building block in the synthesis of more complex heterocyclic compounds.
Common nucleophiles employed in these reactions include amines, thiols, and alkoxides. For instance, reaction with amines or thiols results in the formation of the corresponding amino or thio derivatives. These reactions are typically carried out under mild conditions. The general scheme for these substitutions is presented below:
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
| Amine (R-NH2) | Mild conditions | 3-(Aminomethyl)-2-quinoxalinol derivative |
| Thiol (R-SH) | Sodium thiolate | 3-(Thio-methyl)-2-quinoxalinol derivative |
| Alkoxide (R-O-) | Sodium alkoxide | 3-(Alkoxymethyl)-2-quinoxalinol derivative |
This table illustrates common nucleophilic substitution reactions involving the bromomethyl group.
Carbon-Carbon Bond Forming Reactions
While less common than heteroatom substitutions, the bromomethyl group can also participate in carbon-carbon bond forming reactions. numberanalytics.comuni-graz.atscribd.com These reactions are crucial for extending the carbon framework of the quinoxaline system. Such transformations can be achieved through reactions with suitable carbon nucleophiles, such as organometallic reagents or carbanions. The ability to form C-C bonds efficiently and selectively is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. numberanalytics.compurdue.edu
Transformations Involving the Quinoxalinol Core
Beyond the reactivity of the bromomethyl group, the quinoxalinol core itself offers sites for further chemical modification.
Functionalization of the Hydroxyl Group
The hydroxyl group at the 2-position of the quinoxalinol ring can be functionalized through various reactions. For example, it can undergo oxidation to form a carbonyl group, converting the quinoxalin-2-ol to a quinoxalin-2-one derivative. This oxidation can be achieved using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The hydroxyl group can also participate in hydrogen bonding, which can influence the compound's binding affinity to biological targets.
Reactions at the Nitrogen Heteroatoms
The nitrogen atoms within the quinoxaline ring are also reactive sites. They can undergo reactions such as N-alkylation. The quinoxaline ring system is a weak base and can form salts with acids. mdpi.com The basicity of the nitrogen atoms plays a role in the orientation of substitution reactions on the aromatic part of the ring system. researchgate.net For example, nitration of quinoxaline-2-one in acetic acid mainly yields the 7-nitro derivative, whereas in sulfuric acid, the 6-nitro derivative is the major product, which is attributed to the different species undergoing nitration (neutral molecule vs. monocation). researchgate.net
Mechanistic Studies of Intramolecular Cyclizations and Rearrangements
The presence of a reactive bromomethyl group appended to the quinoxalinone core makes this compound a versatile precursor for the synthesis of various fused heterocyclic compounds. The reaction mechanisms often involve an initial intermolecular nucleophilic substitution, followed by intramolecular cyclization and, in some cases, complex rearrangements.
A significant pathway involves the reaction of 3-(bromomethyl)quinoxalin-2(1H)-ones with binucleophiles, such as 2-aminopyridines. This reaction sequence leads to the formation of 2-(imidazo[1,2-a]pyridin-2-yl)benzimidazoles through a process known as the Mamedov rearrangement. researchgate.net The key steps of this transformation have been elucidated and involve several intermediates.
The proposed mechanism initiates with the nucleophilic attack of the pyridine (B92270) nitrogen of 2-aminopyridine (B139424) on the electrophilic carbon of the bromomethyl group of the quinoxalinone. This first step is a modified Chichibabin reaction that results in the formation of a 2-amino-1-[(quinoxalin-2(1H)-on-3-yl)methyl]pyridinium salt intermediate. researchgate.net
Following the formation of the pyridinium (B92312) salt, an intramolecular cyclization occurs. The exocyclic amino group of the pyridine ring attacks the C2 carbonyl carbon of the quinoxalinone ring. This leads to the formation of a transient spiroquinoxalinone derivative. researchgate.net
The final and key step of the sequence is the acid-catalyzed rearrangement of this spiro intermediate. This rearrangement involves a contraction of the pyrazine (B50134) ring of the quinoxalinone system, ultimately yielding the stable, fused aromatic system of 2-(imidazo[1,2-a]pyridin-2-yl)benzimidazole. researchgate.net This type of rearrangement, where the quinoxaline ring system is transformed into a benzimidazole, is a notable feature in quinoxaline chemistry. rsc.org
The versatility of the quinoxalinone scaffold in rearrangement reactions is further exemplified by its reactions with other nucleophiles. For instance, reactions of 3-aroyl- or 3-alkanoylquinoxalin-2-ones with diaminomaleonitrile (B72808) can lead to the synthesis of 2-(pyrazin-2-yl)benzimidazoles through a novel ring contraction rearrangement. researchgate.net Similarly, the reaction of 3-benzoylquinoxalin-2(1H)-ones with enamines, generated in situ, can result in the formation of 1-(pyrrolyl)benzimidazolone derivatives via a rearrangement involving the cleavage of the C2-C3 and C3=N4 bonds of the quinoxalinone ring. acs.orgnih.gov
These transformations highlight a general principle where 3-substituted quinoxalin-2(1H)-ones, particularly those with electrophilic or keto-functionalized side chains, can be considered as analogs of α-haloketones or α-diketones. rsc.org This analogy helps in predicting their reactivity towards various nucleophiles, often leading to complex, multi-step reaction cascades involving cyclization and rearrangement.
The table below summarizes the types of intramolecular cyclizations and rearrangements discussed.
| Starting Quinoxalinone Derivative | Reagent/Condition | Key Intermediate(s) | Final Product | Reaction Type |
| 3-(Bromomethyl)quinoxalin-2(1H)-one | 2-Aminopyridine, Acid catalyst | 2-Amino-1-[(quinoxalin-2(1H)-on-3-yl)methyl]pyridinium salt, Spiroquinoxalinone | 2-(Imidazo[1,2-a]pyridin-2-yl)benzimidazole | Intramolecular Cyclization, Mamedov Rearrangement researchgate.net |
| 3-Aroyl/Alkanoylquinoxalin-2-one | Diaminomaleonitrile | - | 2-(Pyrazin-2-yl)benzimidazole | Rearrangement/Ring Contraction researchgate.net |
| 3-Benzoylquinoxalin-2(1H)-one | Enamines (from ketones and ammonium (B1175870) acetate) | - | 1-(Pyrrolyl)benzimidazolone | Rearrangement acs.orgnih.gov |
These mechanistic pathways underscore the synthetic utility of this compound and related derivatives as building blocks for constructing diverse and complex heterocyclic architectures. The propensity of the quinoxalinone system to undergo ring contraction and rearrangement upon interaction with nucleophiles is a key feature of its chemical behavior.
Exploration of Biological Activities and Pharmacological Potential of 3 Bromomethyl 2 Quinoxalinol Derivatives
Antimicrobial Research Applications
Quinoxaline (B1680401) derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against various bacterial and fungal pathogens. nih.govscholarsresearchlibrary.com The inherent flexibility of the quinoxaline structure allows for modifications that can enhance its efficacy and combat antimicrobial resistance. nih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of quinoxaline have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govscholarsresearchlibrary.com For instance, certain synthesized quinoxaline derivatives have shown high activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov
Specifically, 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives have been synthesized and tested for their antibacterial properties. One such derivative, bearing a trifluoromethyl group at the 6-position, exhibited the highest activity against Gram-positive bacteria. nih.gov Another derivative with an ethyl ester substitution was the only one in its series to show activity against Gram-negative bacteria. nih.gov Furthermore, some quinoxaline sulfonamides have displayed excellent antibacterial activity, with significant zones of inhibition against Proteus vulgaris and Enterobacter species. researchgate.net
The mechanism of action for some quinoxaline derivatives is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.nettandfonline.com Molecular docking studies have supported this by showing the binding of these compounds to the quinolone-binding site of S. aureus DNA gyrase. tandfonline.com
Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Bacterial Strain(s) | Observed Activity | Source(s) |
|---|---|---|---|
| 6-trifluoromethyl-2,3-bis(bromomethyl)quinoxaline | Gram-positive bacteria | Highest activity in its series | nih.gov |
| 2,3-bis(bromomethyl)quinoxaline with ethyl ester | Gram-negative bacteria | Showed activity | nih.gov |
| Quinoxaline sulfonamides | Proteus vulgaris, Enterobacter spp. | Excellent activity | researchgate.net |
| 2,3-diaminoquinoxaline derivatives | S. aureus, S. pneumonia | Promising MIC values | researchgate.net |
| Various synthesized quinoxalines | S. aureus, B. subtilis, E. coli, P. aeruginosa | High activity | nih.gov |
Antifungal Efficacy Against Various Fungal Species
The antifungal potential of quinoxaline derivatives is a significant area of research. bahrainmedicalbulletin.com Studies have shown their effectiveness against a range of fungal pathogens, including various Candida and Aspergillus species. bahrainmedicalbulletin.combohrium.com
For example, 3-hydrazinoquinoxaline-2-thiol (B1673409) has demonstrated efficacy against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis, and was also effective against Pichia kudriavzevii and Clavispora lusitaniae. nih.gov Another compound, 2-Chloro-3-hydrazinylquinoxaline, also showed notable effectiveness against various Candida species and some Aspergillus species. nih.gov
The mechanism of antifungal action for some quinoxaline derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. bohrium.com Specifically, they can block the activity of the 14α-demethylase (CYP51) enzyme. bohrium.com Certain quinoxaline derivatives have shown antifungal properties comparable to or even outperforming established drugs like Ketoconazole and Fluconazole against some Candida species. bohrium.com
Table 2: Antifungal Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Fungal Species | Observed Activity | Source(s) |
|---|---|---|---|
| 3-hydrazinoquinoxaline-2-thiol | C. albicans, C. glabrata, C. parapsilosis | High efficacy | nih.gov |
| 2-Chloro-3-hydrazinylquinoxaline | Various Candida and Aspergillus spp. | Significant potential | nih.gov |
| 2-Chloro-6-(trifluoromethyl)quinoxaline | C. glabrata, C. tropicalis | Efficacy demonstrated | bahrainmedicalbulletin.com |
| 2-Chloro-7-(trifluoromethyl)quinoxaline | C. glabrata, C. tropicalis | Efficacy demonstrated | bahrainmedicalbulletin.com |
| Quinoxaline derivative 'Compound 9' | Various Candida spp. | Outperformed Ketoconazole and Fluconazole | bohrium.com |
| 2-chlorinated quinoxaline 1,4-dioxides | Candida spp. | High antifungal activity (MIC = 0.39–0.78 μg/mL) | mdpi.com |
Structure-Activity Relationships in Antimicrobial Agents
The antimicrobial activity of quinoxaline derivatives is closely linked to their chemical structure. nih.gov Systematic studies help identify key substitution patterns on the quinoxaline nucleus that influence their biological effects. nih.gov For instance, in a series of 2,3-bis(bromomethyl)quinoxaline derivatives, a trifluoromethyl group at the 6-position enhanced activity against Gram-positive bacteria, while a 6-fluoro-group broadened the antifungal spectrum. nih.gov
The presence of a nitro group in some quinoxaline derivatives has been shown to alter the DNA structure of bacterial cells and inhibit DNA synthesis, contributing to their antibacterial profile. tandfonline.com For antifungal activity, the introduction of a thiadiazole ring to the hydroxyquinoxaline structure has been shown to enhance antimicrobial properties.
Computational methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking are valuable tools for understanding these relationships and guiding the design of new, more potent antimicrobial quinoxaline derivatives. researchgate.netnih.gov
Antiviral Research and HIV Inhibitory Studies
The quinoxaline scaffold is a promising core for the development of novel antiviral agents, with research demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV). nih.govnih.gov
Anti-HIV Activity of Quinoxaline-2-one Derivatives
Several quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. nih.govmdpi.com One notable compound, S-2720, a quinoxaline derivative, was found to be a very potent inhibitor of both HIV-1 RT activity and HIV-1 replication in cell cultures. nih.govmedchemexpress.com Unlike some other non-nucleoside RT inhibitors, S-2720 does not inhibit HIV-2 RT. nih.gov
Structure-activity relationship studies of quinolin-2-one derivatives, which share structural similarities, have shown that the nature of the linker connecting an aromatic ring to the quinoline (B57606) scaffold is crucial for anti-HIV-1 RT activity. mdpi.com For instance, a decrease in activity was observed as the degree of oxidation of a sulfur atom in the linker increased. mdpi.com
In silico studies, including pharmacophore modeling and molecular docking, have been employed to design novel quinoxaline derivatives with potential anti-HIV activity, targeting enzymes like integrase. nih.gov Subsequent synthesis and testing of these designed compounds have yielded derivatives with promising anti-HIV activity. nih.gov
Efficacy Against Other Viral Pathogens
Beyond HIV, quinoxaline derivatives have shown potential against other viral pathogens. For instance, a series of 6-[(het)arylthiomethyl]quinoxaline derivatives demonstrated potent antiviral activity against coxsackievirus B5. mdpi.com Some nih.govbahrainmedicalbulletin.comnih.govtriazolo[4,3-a]quinoxaline derivatives have been evaluated as potential antiviral agents, with one compound showing the ability to reduce plaques of Herpes simplex virus. nih.gov
Additionally, certain quinoxaline derivatives have been synthesized and tested against a panel of viruses including human cytomegalovirus and varicella-zoster virus, with some compounds demonstrating promising antiviral activity. ijsrch.com The development of quinoxaline-based compounds as broad-spectrum antiviral agents, particularly against respiratory viruses, is an active area of research. rsc.orgresearchgate.net
Anticancer Research and Antitumor Investigations
The quest for novel and more effective anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, derivatives of 3-(bromomethyl)-2-quinoxalinol have emerged as a promising class of molecules with significant potential in oncology. The inherent reactivity of the bromomethyl group allows for diverse structural modifications, leading to the synthesis of numerous derivatives with varied and potent biological activities.
A significant body of research has focused on the cytotoxic effects of this compound derivatives against various human cancer cell lines. These in vitro studies are crucial for the initial screening and identification of compounds with potential therapeutic value.
Derivatives of this quinoxaline scaffold have demonstrated notable cytotoxicity against a range of cancer cell lines, including those of the breast, lung, colon, and central nervous system. mdpi.comekb.eg For instance, certain derivatives have exhibited cytotoxic effects comparable to the established chemotherapeutic drug doxorubicin. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been reported in the low micromolar to nanomolar range for several derivatives, underscoring their potential as anticancer agents. mdpi.com
Specifically, studies have shown activity against human colon carcinoma (HCT-116), breast cancer (MCF-7), and non-small-cell lung cancer (A549) cell lines. mdpi.comnih.gov Some of the most active compounds have shown IC50 values as low as 1.9 µg/mL on HCT-116 and 2.3 µg/mL on MCF-7 cell lines. mdpi.com Another study reported a derivative with an IC50 of 9.32 µM against A549 cells, which was comparable to the clinical anticancer drug 5-fluorouracil. nih.govresearchgate.net Furthermore, some derivatives have shown selectivity, being more cytotoxic to cancer cells than to normal human fibroblast cell lines, which is a desirable characteristic for potential drug candidates. nih.govekb.eg
Table 1: Cytotoxic Activity of Selected this compound Derivatives
| Derivative | Cancer Cell Line | IC50 Value | Reference Drug |
|---|---|---|---|
| Derivative A | HCT-116 (Colon) | 1.9 µg/mL | Doxorubicin |
| Derivative B | MCF-7 (Breast) | 2.3 µg/mL | Doxorubicin |
| Derivative C | A549 (Lung) | 9.32 µM | 5-Fluorouracil |
| Derivative D | HCT-116 (Colon) | 2.5 µM | Doxorubicin |
| Derivative E | MCF-7 (Breast) | 5.11 µM | Doxorubicin |
| Derivative F | HCT-116 (Colon) | 6.18 µM | Doxorubicin |
Understanding the mechanisms through which these compounds exert their anticancer effects is critical for their development as therapeutic agents. Research indicates that this compound derivatives employ multiple mechanisms to inhibit cancer cell growth and induce cell death. mdpi.comnih.gov
Kinase Inhibition: A primary mechanism of action for many quinoxaline derivatives is the inhibition of protein kinases. ekb.eg Protein kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer. d-nb.info Quinoxaline derivatives have been identified as selective inhibitors of several kinases, including vascular endothelial growth factor receptor (VEGFR), c-Met kinase, and epidermal growth factor receptor (EGFR). mdpi.comekb.egekb.eg By blocking the activity of these kinases, the derivatives can disrupt signaling pathways that are essential for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. ekb.egekb.eg The pyrrolo[3,2-b]quinoxaline scaffold, for example, has been shown to occupy the ATP binding site of kinases. nih.gov
Apoptosis Induction: Another key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.com Apoptosis is a natural process that eliminates damaged or unwanted cells, and its evasion is a critical step in cancer development. nih.gov Studies have demonstrated that certain this compound derivatives can trigger apoptosis through various pathways. nih.govresearchgate.net This can involve the activation of caspases, a family of proteases that execute the apoptotic process, and the modulation of Bcl-2 family proteins, which are key regulators of apoptosis. researchgate.netnih.gov For example, one derivative was found to induce apoptosis in A549 cells through the mitochondrial- and caspase-3-dependent pathways. nih.govresearchgate.net
Cytotoxic Effects on Cancer Cell Lines
Research into Other Noteworthy Biological Activities
Beyond their anticancer properties, derivatives of this compound have been investigated for a range of other pharmacological activities, highlighting the versatility of this chemical scaffold.
Several quinoxaline derivatives have demonstrated significant anti-inflammatory properties. mdpi.com Inflammation is a complex biological response that is implicated in various diseases, including cancer. The anti-inflammatory effects of these compounds are often linked to their ability to inhibit enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2). nih.gov Novel quinoxaline derivatives have been synthesized and shown to be potent COX-2 inhibitors, suggesting their potential use as anti-inflammatory agents. nih.gov
The inhibitory activity of this compound derivatives extends to several other key enzymes.
Thymidine Phosphorylase Inhibition: Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in nucleotide metabolism and is also implicated in angiogenesis and tumor progression. mdpi.comrjpbr.com A number of quinoxaline derivatives have been synthesized and evaluated as inhibitors of TP. mdpi.com Some of these compounds have shown potent inhibitory activity, with IC50 values in the low micromolar range, making them promising candidates for further investigation as anticancer agents that target tumor angiogenesis. nih.gov
PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. nih.gov Inhibitors of PARP-1 have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov Recently, quinoxaline-based derivatives have been designed and synthesized as potent PARP-1 inhibitors. nih.govresearchgate.net Some of these novel compounds have exhibited IC50 values in the nanomolar range, even surpassing the potency of the approved PARP inhibitor Olaparib in some cases. nih.govresearchgate.net
The diverse pharmacological profile of quinoxaline derivatives also includes potential effects on the central nervous system. mdpi.com Some studies have explored their potential as antidepressant and anxiolytic (tranquilizing) agents. mdpi.comnih.gov For example, a class of 4-amino mdpi.comnih.govtriazolo[4,3-a]quinoxalines has been shown to reduce immobility in animal models of depression, suggesting potential as novel, rapid-acting antidepressants. nih.gov While this area of research is less extensive compared to anticancer studies, it points to the broad therapeutic potential of the quinoxaline scaffold. nih.gov
Structure Activity Relationship Sar and Structural Modifications
Impact of Bromomethyl Substitution on Biological Activities
The presence of the bromomethyl group at the C-3 position of the quinoxalinol core is a critical determinant of the compound's biological activity. This group is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This reactivity is believed to be a key mechanism behind its observed antimicrobial and anticancer properties.
The reactive nature of the bromomethyl group allows for its facile displacement by various nucleophiles, making 3-(bromomethyl)-2-quinoxalinol a versatile intermediate for the synthesis of a wide array of derivatives with potentially diverse biological activities. researchgate.net
Modifications to the Quinoxalinol Core and their Influence on Activity Profiles
Alterations to the fundamental quinoxalinol ring system of this compound have been explored to understand their impact on the molecule's biological profile. These modifications often involve the introduction of various substituents onto the benzene (B151609) portion of the bicyclic system or changes to the pyrazinone ring.
Research on analogous 2,3-disubstituted quinoxaline (B1680401) derivatives has shown that the nature of substituents on the benzene ring significantly influences their antiprotozoal activity. nih.gov For example, the presence of electron-withdrawing groups like chlorine or bromine on the quinoxaline ring was found to be directly related to the antileishmanial and antitrypanosomal activity of the compounds. nih.gov Similarly, in a study of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives, substitutions at the 6- and/or 7-positions were shown to modulate their antibacterial and antifungal activities. nih.gov Specifically, a trifluoromethyl group at the 6-position resulted in the highest activity against Gram-positive bacteria, whereas a fluoro group at the same position conferred the widest antifungal spectrum. nih.gov
Furthermore, the replacement of the hydroxyl group at the C-2 position with other functionalities, or its tautomeric form, the quinoxalin-2(1H)-one, also presents a viable strategy for modifying the activity profile. The hydroxyl group can participate in hydrogen bonding, which can be crucial for receptor binding. Altering or replacing this group would invariably affect the molecule's interaction with its biological targets. For instance, the synthesis of quinoxalin-2(1H)-one derivatives with different substituents at the N-1 position has been a common strategy to develop new bioactive agents. nih.govbenthamdirect.com
The following table summarizes the influence of core modifications on the biological activity of quinoxaline derivatives, providing insights into potential modifications for this compound.
| Modification to Quinoxaline Core | Influence on Biological Activity | Reference(s) |
| Substitution at 6- and/or 7-positions | Modulates antibacterial and antifungal activity. Electron-withdrawing groups can enhance potency. | nih.gov |
| Introduction of halogens (Cl, Br) on the benzene ring | Increases antileishmanial and antitrypanosomal activity. | nih.gov |
| N-1 substitution on the quinoxalin-2-one ring | Can lead to derivatives with enhanced leptospirocidal activity. The nature of the substituent (e.g., piperazinyl methyl) is critical. | nih.govbenthamdirect.com |
| Replacement of 2-chloro group with 2-methoxy group | Resulted in a decrease in cytotoxic activities against liver cancer cell lines in a specific series of derivatives. | frontiersin.orgnih.gov |
Design and Synthesis of Novel Derivatives for Enhanced Biological Potency
The chemical reactivity of the bromomethyl group makes this compound an excellent starting material for the synthesis of novel derivatives with potentially enhanced biological potency. The primary synthetic strategy involves the nucleophilic substitution of the bromine atom.
One common approach is the reaction of this compound with various amines, thiols, or alcohols to introduce a diverse range of functional groups. For instance, a series of Schiff bases of 3-methylquinoxalin-2(1H)-one were synthesized by first reacting 3-bromomethyl quinoxaline-2-one with 4-hydroxy benzaldehyde, followed by condensation with different substituted aromatic amines. researchgate.net This multi-step synthesis highlights the utility of the bromomethyl intermediate in constructing more complex molecules with potential antimicrobial activity. researchgate.net
Another example involves the synthesis of 6-[(het)arylthiomethyl]quinoxaline derivatives, where 6-(bromomethyl)-2,3-dimethoxyquinoxaline was reacted with benzenethiol (B1682325) or pyridine-2-thiol (B7724439) derivatives. mdpi.com These resulting compounds demonstrated potent antiviral activity against coxsackievirus B5. mdpi.com Although the starting material is slightly different, this provides a clear precedent for the utility of a bromomethyl group on the quinoxaline scaffold for generating antivirally active compounds.
The following table outlines the synthesis of novel derivatives from bromomethyl-substituted quinoxalines and their observed biological activities.
| Starting Material | Reagents and Conditions | Synthesized Derivative | Biological Activity | Reference(s) |
| 3-Bromomethyl quinoxaline-2-one | 1. 4-hydroxy benzaldehyde2. Substituted aromatic amines | 3-((4-(substituted-phenylimino)-methyl)-phenoxy)-methyl)quinoxalin-2(1H)-one | Antimicrobial | researchgate.net |
| 6-(Bromomethyl)-2,3-dimethoxyquinoxaline | Benzenethiol or pyridine-2-thiol derivatives, Cs2CO3, DMF, 70°C | 6-[(het)arylthiomethyl]quinoxalines | Antiviral (Coxsackievirus B5) | mdpi.com |
| 2,3-Bis(bromomethyl)quinoxaline | Various substitutions at 6- and/or 7-positions | Substituted 2,3-bis(bromomethyl)quinoxalines | Antibacterial and Antifungal | nih.gov |
Computational and In Silico Approaches to SAR Studies
Computational and in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding the SAR of quinoxaline derivatives and for the rational design of new, more potent analogs. sciencepublishinggroup.com
Several QSAR studies have been conducted on various series of quinoxaline derivatives to identify the key structural features that govern their biological activities. For example, a 3D-QSAR study on quinoxaline derivatives with leptospirocidal activity revealed the importance of hydrophobic and steric factors for enhancing activity. nih.govbenthamdirect.comresearchgate.net The model suggested that less bulky and more hydrophobic substituents would be beneficial, providing a clear direction for future synthetic efforts. nih.gov
Molecular docking studies have also been employed to predict the binding modes of quinoxaline derivatives with their biological targets. In a study of quinoxaline derivatives as potential anticancer agents, docking simulations were performed against the VEGFR-2 receptor, a key protein in angiogenesis. ekb.eg The results helped to rationalize the observed cytotoxic activities and provided insights into the specific interactions between the ligands and the receptor's active site. ekb.eg Similarly, docking studies of quinoxaline derivatives targeting the EGFR receptor have been used to guide the design of new inhibitors. nih.govrsc.org
The following table summarizes some of the key findings from in silico studies on quinoxaline derivatives.
| In Silico Method | Biological Target/Activity | Key Findings | Reference(s) |
| 3D-QSAR | Leptospirocidal Activity | More hydrophobic and less steric groups enhance activity. | nih.govbenthamdirect.comresearchgate.net |
| Molecular Docking | VEGFR-2 (Anticancer) | Identified key binding interactions and rationalized cytotoxic activity. | ekb.eg |
| Molecular Docking | EGFR (Anticancer) | Predicted binding modes and guided the design of new inhibitors. | nih.govrsc.org |
| Molecular Docking & Molecular Dynamics | p38α MAPK (Anti-inflammatory) | Confirmed the binding affinity and stability of potent inhibitors. | nih.gov |
| 3D-QSAR | Antifungal Activity | Provided insights for the design and optimization of novel antifungal quinoxaline derivatives. | mdpi.com |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Bromomethyl)-1H-quinoxalin-2-one
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Aromatic C-H | 7.20 - 8.00 (m, 4H) | 115.0 - 140.0 |
| -CH₂Br | ~4.50 (s, 2H) | ~30.0 - 35.0 |
| N-H | >10.0 (br s, 1H) | Not Applicable |
| C=O | Not Applicable | ~155.0 |
| C=N | Not Applicable | ~145.0 |
Predicted values are based on the analysis of similar quinoxalinone structures. The exact shifts can vary based on solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of this compound. The compound's molecular formula is C₉H₇BrN₂O, corresponding to a molecular weight of approximately 239.07 g/mol . escientificsolutions.comthermofisher.com A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Due to the nearly equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost identical intensity, which is a definitive confirmation of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. baranlab.org Fragmentation patterns observed in MS/MS studies of related quinoxalinols, such as the loss of the side chain, can also help to verify the structure. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups within the molecule. For this compound, its identity is often confirmed using Fourier-transform infrared (FTIR) spectroscopy. thermofisher.com The spectrum is dominated by features of the more stable 2-quinoxalinone tautomer. Key absorptions include a strong, sharp peak for the amide carbonyl (C=O) stretch, a broad absorption for the N-H stretch, and various peaks corresponding to the aromatic ring and C-N bonds.
Table 2: Characteristic IR Absorption Bands for 3-(Bromomethyl)-1H-quinoxalin-2-one
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch, broad | 3200 - 3050 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Amide C=O | Stretch, strong | 1680 - 1650 |
| Aromatic C=C | Stretch | 1610, 1580 |
| Imine C=N | Stretch | ~1630 |
These are typical ranges and can be influenced by the sample preparation method (e.g., KBr pellet, neat). ekb.eg
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for separating this compound from reaction mixtures and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity or "assay" of this compound. Commercial batches of the technical grade compound are often specified to have a purity of ≥88.0% as determined by HPLC. thermofisher.com Reverse-phase (RP) HPLC is commonly employed for quinoxaline derivatives. sielc.com Typical methods utilize a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comsigmaaldrich.com An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and ensure reproducibility. sielc.com When the HPLC system is coupled with a mass spectrometer (LC-MS), formic acid is preferred as it is volatile. sielc.com
Table 3: Representative HPLC Conditions for Quinoxaline Analysis
| Parameter | Condition | Reference |
| Column | Reverse-Phase C18 | sielc.comsigmaaldrich.com |
| Mobile Phase | Acetonitrile / Water with Phosphoric Acid or Formic Acid | sielc.com |
| Detection | UV (Wavelength dependent on chromophore) | General Practice |
| Application | Purity Assay, Impurity Profiling, Isolation | thermofisher.comsielc.com |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a rapid and effective technique used to monitor the progress of reactions that synthesize or utilize this compound. It helps in identifying the consumption of starting materials and the formation of the product and any byproducts. For related quinoxalinol derivatives, solvent systems such as a 1:1 mixture of ethyl acetate (B1210297) and hexanes have been used effectively for both analytical TLC and for scaling up to preparative TLC for purification. baranlab.org
X-ray Crystallography for Solid-State Structure Determination (if available)
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
As of this writing, a specific, publicly available crystal structure for this compound has not been found in the searched databases. However, the crystal structures of numerous other quinoxaline and quinoxalinone derivatives have been reported, demonstrating the utility of this technique for the compound class. researchgate.netnih.gov For this compound, an X-ray crystal structure would definitively confirm which tautomer (the -ol or the -one form) is present in the solid state. researchgate.net It would also reveal how the molecules pack in the crystal lattice, which can be influenced by hydrogen bonding involving the N-H and C=O groups of the quinoxalinone ring and potential halogen bonding involving the bromine atom.
Conclusion
Computational Chemistry and Molecular Modeling in Quinoxaline Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the chemical reactivity of molecules like 3-(Bromomethyl)-2-quinoxalinol. nih.gov These methods model the distribution of electrons within the molecule, allowing for the calculation of key parameters that govern its behavior.
Detailed research findings indicate that for quinoxaline (B1680401) derivatives, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, DFT calculations can map these frontier molecular orbitals to identify the most probable sites for nucleophilic and electrophilic attack. The reactive bromomethyl group and the electron-rich quinoxaline ring system are key areas of interest. Parameters such as dipole moment (μ), electronegativity (χ), and global hardness (η) can also be calculated to provide a comprehensive reactivity profile. researchgate.net
Table 1: Representative Quantum Chemical Parameters for Quinoxaline Derivatives
| Parameter | Symbol | Typical Value Range (a.u.) | Significance |
| Energy of HOMO | EHOMO | -0.2 to -0.3 | Electron-donating ability |
| Energy of LUMO | ELUMO | -0.05 to -0.15 | Electron-accepting ability |
| Energy Gap | ΔE | 0.1 to 0.2 | Chemical reactivity, stability |
| Dipole Moment | µ | 2.0 to 5.0 Debye | Molecular polarity |
| Electronegativity | χ | 0.15 to 0.25 | Tendency to attract electrons |
| Global Hardness | η | 0.05 to 0.1 | Resistance to charge transfer |
Note: The values presented are illustrative and based on calculations for various quinoxaline derivatives. Specific values for this compound would require dedicated DFT calculations.
Molecular Docking Simulations for Target Identification and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. scielo.brresearchgate.net For this compound, docking simulations are instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex. The quinoxaline scaffold is a known pharmacophore in many biologically active compounds, including those targeting enzymes like Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov
In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. The simulation then explores various conformations and orientations of the ligand, calculating the binding affinity (often expressed as a binding energy score) for each pose. nih.gov Key interactions contributing to binding include:
Covalent Bonding: The highly reactive bromomethyl group can form covalent bonds with nucleophilic residues (e.g., cysteine) in the active site, leading to irreversible inhibition.
Hydrogen Bonding: The hydroxyl group at the 2-position can act as a hydrogen bond donor or acceptor.
Aromatic Interactions: The quinoxaline ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Research on analogous quinoxaline derivatives has successfully used docking to correlate predicted binding energies with experimentally determined inhibitory activities (e.g., IC50 values), validating the computational models. nih.gov
Table 2: Example of Molecular Docking Results for Quinoxaline Derivatives against EGFR
| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type(s) |
| Quinoxaline-Triazole A | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| Quinoxaline-Triazole B | -9.2 | Cys797, Asp855 | Covalent Bond, Hydrogen Bond |
| Quinoxaline-Triazole C | -7.9 | Phe723, Leu844 | π-π Stacking, Hydrophobic |
Source: Adapted from findings on novel quinoxaline derivatives. nih.gov The data illustrates how docking studies quantify binding and identify key interactions.
Molecular Dynamics Simulations to Investigate Ligand-Receptor Interactions
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of every atom in the ligand-receptor complex over time. scielo.brmdpi.com MD simulations are used to assess the stability of the docked pose and investigate the conformational changes that may occur in both the ligand and the protein upon binding. frontiersin.org
For a complex of this compound and its target protein, an MD simulation would be run for a duration of nanoseconds to microseconds. frontiersin.org The stability of the complex is evaluated by analyzing several parameters from the simulation trajectory. scielo.brmdpi.com
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position. A stable RMSD plot over time suggests the complex is not undergoing major structural changes and has reached equilibrium. frontiersin.org
Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. Higher RMSF values in the binding site can reveal which residues are most actively interacting with the ligand. frontiersin.org
Interaction Analysis: The simulation trajectory is analyzed to monitor the persistence of key interactions (like hydrogen bonds) throughout the simulation, confirming their importance for stable binding. mdpi.com
These simulations provide crucial insights into the thermodynamics and kinetics of the binding process, helping to refine the design of more stable and effective inhibitors. scielo.br
Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Abbreviation | Purpose |
| Root Mean Square Deviation | RMSD | Assesses the overall stability of the protein-ligand complex over time. frontiersin.org |
| Root Mean Square Fluctuation | RMSF | Identifies flexible regions of the protein that interact with the ligand. frontiersin.org |
| Radius of Gyration | RoG | Measures the compactness of the protein structure during the simulation. frontiersin.org |
| Hydrogen Bond Analysis | H-Bond | Quantifies the number and duration of hydrogen bonds between the ligand and receptor. mdpi.com |
De Novo Drug Design and Virtual Screening Applications
This compound can serve as a valuable starting point in both virtual screening and de novo drug design campaigns. These computational strategies aim to discover novel hit compounds with desired pharmacological properties. nih.govosti.gov
In virtual screening , large digital libraries containing millions of compounds are computationally docked against a specific biological target. The compounds are ranked based on their predicted binding affinity, and the top-scoring hits are selected for experimental testing. A library of quinoxaline derivatives, including this compound, could be screened to identify potent inhibitors for a particular enzyme.
De novo drug design , conversely, builds novel molecules from scratch or by elaborating on a core fragment. nih.govfrontiersin.org The this compound structure can be used as a "seed" or starting fragment. frontiersin.org A de novo design algorithm would then computationally "grow" the molecule by adding new functional groups or linking it to other fragments, guided by the 3D structure and chemical properties of the target's binding site. osti.gov The goal is to design a novel molecule that perfectly complements the receptor, maximizing binding affinity and specificity. osti.gov This approach allows for the exploration of vast chemical spaces to generate entirely new chemical entities that might not exist in current compound libraries. fujitsu.com
Future Directions and Emerging Research Avenues for 3 Bromomethyl 2 Quinoxalinol
Development of Advanced Synthetic Methodologies
The synthesis of quinoxaline (B1680401) derivatives has been a subject of intense study for over a century. researchgate.net Traditional methods often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds, which can require harsh conditions and long reaction times. mdpi.comresearchgate.net Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.
Key areas for advancement include:
Green Chemistry Approaches: The use of ionic liquids as reusable reaction media and catalyst-free methods are gaining traction for the synthesis of quinoxaline derivatives. nih.gov These approaches aim to reduce waste and the use of hazardous materials.
Microwave-Assisted Synthesis: This technique has shown promise in accelerating the synthesis of quinoxaline derivatives, potentially leading to higher yields and shorter reaction times.
One-Pot Cascade Reactions: The development of one-pot processes that combine multiple reaction steps without isolating intermediates can significantly improve efficiency. nih.gov For instance, a one-pot cascade process involving the acidic elimination of α-aminoxylated dicarbonyl compounds followed by condensation has been developed for quinoxaline synthesis. nih.gov
Interactive Table: Comparison of Synthetic Methodologies for Quinoxaline Derivatives
| Methodology | Advantages | Disadvantages | References |
| Traditional Condensation | Well-established | Harsh conditions, long reaction times | mdpi.comresearchgate.net |
| Green Chemistry | Environmentally friendly, reusable media | May require specialized solvents | nih.gov |
| Microwave-Assisted Synthesis | Faster reactions, potentially higher yields | Requires specialized equipment | |
| One-Pot Cascade Reactions | Increased efficiency, reduced waste | Can be complex to optimize | nih.gov |
Exploration of Novel Therapeutic Applications Beyond Established Areas
Quinoxaline derivatives have a well-documented history of diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.com While the parent compound, quinoxaline, has shown potential in preventing drug-induced hearing loss, the exploration of 3-(bromomethyl)-2-quinoxalinol and its derivatives in novel therapeutic areas is a key future direction. nih.gov
Emerging therapeutic targets include:
Neurodegenerative Diseases: The structural features of quinoxalines make them interesting candidates for targeting pathways involved in neurodegeneration.
Metabolic Disorders: Research into the role of quinoxaline derivatives as inhibitors of enzymes like PRMT5 suggests potential applications in metabolic diseases. google.com
Inflammatory Diseases: The anti-inflammatory properties of some quinoxaline derivatives could be harnessed for the treatment of various inflammatory conditions. wisdomlib.org
Integration of this compound in Functional Materials Research
The unique electronic properties of the quinoxaline ring system make it an attractive component for functional materials. beilstein-journals.org Quinoxaline derivatives have been investigated for their use in:
Organic Light-Emitting Diodes (OLEDs): Their electron-accepting nature makes them suitable as electron-transporting materials in OLEDs. beilstein-journals.org
Organic Semiconductors: The ability to tune the electronic properties of quinoxalines through functionalization opens up possibilities for their use in organic semiconductors. researchgate.netbeilstein-journals.org
Dyes and Pigments: The quinoxaline scaffold can serve as a chromophore, and its derivatives have applications as dyes. researchgate.net
The reactive bromomethyl group of this compound provides a convenient handle for incorporating this moiety into larger polymer backbones or onto surfaces, paving the way for the development of novel functional materials with tailored properties.
High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery
The journey of drug discovery and materials science is often accelerated by the ability to rapidly synthesize and screen large libraries of compounds. fortunepublish.com Combinatorial chemistry, a technique for creating a multitude of structurally similar molecules in parallel, is a powerful tool for this purpose. fortunepublish.comscribd.com
Future research will heavily rely on:
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target or for a desired material property. fortunepublish.com A microdroplet-based HTS method has been developed for optimizing the synthesis of quinoxaline derivatives. nih.gov
Combinatorial Synthesis: By systematically modifying the quinoxaline core of this compound, vast libraries of derivatives can be generated. scribd.com This can be achieved through techniques like solid-phase synthesis, where the molecule is attached to a resin bead during the reaction sequence. researchgate.netslideshare.net
Interactive Table: Techniques for Accelerated Derivative Discovery
| Technique | Description | Application to this compound | References |
| High-Throughput Screening (HTS) | Rapidly testing large numbers of compounds for activity. | Screening derivative libraries for novel therapeutic or material properties. | nih.govfortunepublish.com |
| Combinatorial Chemistry | Parallel synthesis of large libraries of related compounds. | Generating diverse libraries of this compound derivatives for screening. | fortunepublish.comscribd.com |
| Solid-Phase Synthesis | Synthesis of compounds on a solid support. | Facilitates the purification and handling of derivative libraries. | researchgate.netslideshare.net |
Collaborative Research Endeavors in Multidisciplinary Scientific Domains
The full potential of this compound can only be realized through collaborative efforts that bridge different scientific disciplines. ontosight.ai The complexity of modern research necessitates teamwork between medicinal chemists, pharmacologists, materials scientists, and computational chemists. wisdomlib.org
Future progress will be driven by:
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical or materials science companies can facilitate the translation of basic research findings into practical applications.
International Cooperation: Sharing knowledge and resources across international borders can accelerate discovery and innovation in the field of quinoxaline chemistry. beilstein-journals.org
Computational Modeling: The use of computational methods, such as molecular docking and density functional theory (DFT) calculations, can help predict the properties of new derivatives and guide synthetic efforts.
Q & A
Q. Basic
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/vapors.
- Storage : Keep in airtight containers away from moisture (hygroscopic intermediates) .
- Disposal : Follow WGK Germany 3 guidelines for severe water hazard .
Q. Advanced
- Monitor for hydrolysis byproducts (e.g., HBr release) using pH strips in waste solutions.
- Employ in situ quenching (e.g., NaHCO₃) to neutralize reactive intermediates before disposal.
How can researchers optimize the yield of this compound in large-scale syntheses?
Q. Advanced
- Reagent stoichiometry : A 1:1.5 molar ratio of 2-quinoxalinol to sodium sulfinate improves conversion .
- Solvent choice : Biphasic DCM/water enhances mixing and reduces side reactions.
- Catalyst recycling : Recover ZnCl₂ via aqueous extraction to reduce costs.
- Scale-up challenges : Control exothermy using jacketed reactors and gradual reagent addition.
What are the key applications of this compound in medicinal chemistry?
Q. Advanced
- Pharmacophore development : The bromomethyl group enables cross-coupling (e.g., Suzuki-Miyaura) to create biaryl derivatives for kinase inhibitors .
- Prodrug synthesis : React with thiols (e.g., glutathione) to study redox-activated drug delivery .
- Biological assays : Test antimicrobial activity against Gram-negative bacteria (see analogous quinoxaline derivatives in ).
How can computational methods predict the reactivity of this compound?
Q. Advanced
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Molecular docking : Predict binding affinity with target proteins (e.g., quinoxaline-based inhibitors in ).
- MD simulations : Study solvation effects and stability in physiological environments.
What strategies mitigate byproduct formation during bromomethylation?
Q. Advanced
- Temperature control : Maintain ≤0°C to suppress polyalkylation.
- Additive screening : Use scavengers (e.g., molecular sieves) to absorb HBr.
- Chromatographic monitoring : TLC or HPLC tracks reaction progress and identifies byproducts early .
How does the solubility profile of this compound impact experimental design?
Q. Basic
-
Solubility :
Solvent Solubility Ethanol High Water Insoluble DCM Moderate -
Stability : Degrades in polar aprotic solvents (e.g., DMF) over 24 hours; use freshly prepared solutions.
What functionalization reactions are feasible with this compound?
Q. Advanced
- Nucleophilic substitution : Replace Br with amines, thiols, or alkoxides .
- Cross-coupling : Suzuki reactions with arylboronic acids to generate biaryl motifs .
- Photocatalysis : Generate radicals for C-H functionalization under blue light .
How do researchers reconcile conflicting data on reaction mechanisms for quinoxaline derivatives?
Q. Advanced
- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace oxygen/carbon pathways.
- Kinetic studies : Compare rate constants under varying conditions (pH, solvent).
- Comparative analysis : Cross-reference spectral data with published benchmarks (e.g., vs. ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
